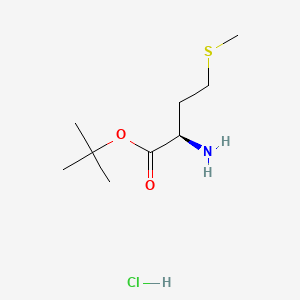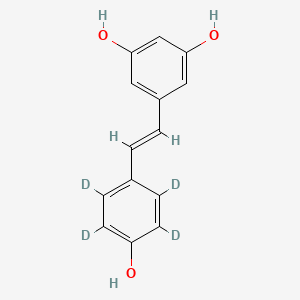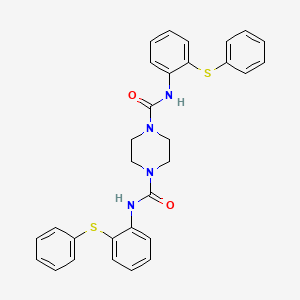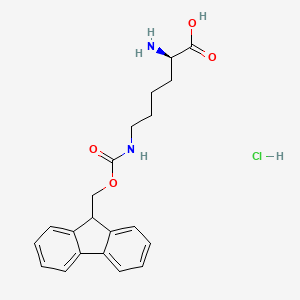
17-phenyl trinor Prostaglandin E2 ethyl amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Phenyl trinor Prostaglandin E2 ethyl amide is a synthetic analog of Prostaglandin E2. It acts as an agonist of EP1 and EP3 receptors in mice and EP1, EP3, and EP4 receptors in rats . This compound is known for its ability to cause contraction of guinea pig ileum and is significantly more potent than Prostaglandin E2 as an antifertility agent in hamsters .
Mechanism of Action
Target of Action
The primary targets of 17-phenyl trinor Prostaglandin E2 ethyl amide are the EP1, EP3, and EP4 receptors . These receptors are part of the prostaglandin E2 (PGE2) receptor family, which plays a crucial role in a variety of physiological processes, including inflammation, fever, and pain perception .
Mode of Action
This compound acts as an agonist of the EP1, EP3, and EP4 receptors . This means that it binds to these receptors and activates them, triggering a series of biochemical reactions within the cell . The modification of the C-1 carboxyl group to an ethyl amide serves to increase lipid solubility, thereby improving uptake into tissues and further lowering the effective concentration .
Biochemical Pathways
The activation of the EP1, EP3, and EP4 receptors by this compound leads to a variety of downstream effects. For example, it can cause contraction of the guinea pig ileum . The exact biochemical pathways affected by this compound and their downstream effects are complex and depend on the specific cellular context.
Pharmacokinetics
It is noted that the modification of the c-1 carboxyl group to an ethyl amide serves to increase lipid solubility, thereby improving uptake into tissues and further lowering the effective concentration . This suggests that the compound may have good bioavailability.
Result of Action
The activation of the EP1, EP3, and EP4 receptors by this compound can lead to various molecular and cellular effects. For instance, it has been found to cause contraction of the guinea pig ileum . It is also 4.4 times more potent than PGE2 as an antifertility agent in hamsters .
Biochemical Analysis
Biochemical Properties
17-Phenyl Trinor Prostaglandin E2 Ethyl Amide interacts with various enzymes and proteins, particularly the EP1 and EP3 receptors . As an agonist, it binds to these receptors, triggering a series of biochemical reactions. The nature of these interactions involves the compound fitting into the receptor’s binding site, leading to conformational changes that activate the receptor .
Cellular Effects
The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By activating EP1 and EP3 receptors, this compound can trigger intracellular signaling cascades, leading to changes in gene expression and metabolic activity .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the EP1 and EP3 receptors . This binding can lead to the activation or inhibition of enzymes, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change due to factors such as the compound’s stability and degradation . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . Threshold effects have been observed, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . Targeting signals or post-translational modifications can direct it to specific compartments or organelles .
Preparation Methods
The synthesis of 17-phenyl trinor Prostaglandin E2 ethyl amide involves the modification of the C-1 carboxyl group to an ethyl amide, which increases lipid solubility and improves tissue uptake . The synthetic route typically involves the following steps:
Starting Material: The synthesis begins with 17-phenyl trinor Prostaglandin E2.
Amidation: The C-1 carboxyl group is converted to an ethyl amide using ethylamine under appropriate reaction conditions.
Purification: The product is purified using standard chromatographic techniques to achieve high purity.
Chemical Reactions Analysis
17-Phenyl trinor Prostaglandin E2 ethyl amide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The ethyl amide group can be substituted with other amines or alcohols under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
17-Phenyl trinor Prostaglandin E2 ethyl amide has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of prostaglandin analogs.
Biology: Investigated for its effects on various biological pathways, particularly those involving EP receptors.
Industry: Utilized in the development of pharmaceuticals targeting prostaglandin receptors.
Comparison with Similar Compounds
17-Phenyl trinor Prostaglandin E2 ethyl amide is unique due to its ethyl amide modification, which enhances lipid solubility and tissue uptake. Similar compounds include:
17-Phenyl trinor Prostaglandin E2: The parent compound without the ethyl amide modification.
17-Trifluoromethylphenyl trinor Prostaglandin F2α ethyl amide: Another analog with a trifluoromethyl group, used as an ocular hypotensive drug.
5-trans-17-phenyl trinor Prostaglandin F2α ethyl amide: An isomer with a trans double bond between carbons 5 and 6.
These compounds share similar structures but differ in their specific modifications and receptor affinities, leading to distinct biological activities.
Properties
IUPAC Name |
(Z)-N-ethyl-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]-5-oxocyclopentyl]hept-5-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,20-22,24,27,29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3-,17-16+/t20-,21+,22+,24+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYMIHJCJJUECW-XYOQMNIYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCCC=CCC1C(C(CC1=O)O)C=CC(CCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)CCC/C=C\C[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/[C@H](CCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: The study mentions that 17-phenyl trinor Prostaglandin E2 ethyl amide acts as an agonist of the EP1 receptor. How does activating the EP1 receptor pathway affect aluminum-induced neuronal injury in this study?
A1: The study found that activating the EP1 receptor pathway with this compound exacerbated aluminum-induced neuronal injury. [] This was evidenced by a decrease in neuronal viability and an increase in lactate dehydrogenase leakage rate, indicating greater cell damage. This suggests that the EP1 receptor might be a potential therapeutic target for mitigating aluminum-induced neurotoxicity, with antagonists of this receptor being potentially neuroprotective.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![n-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride](/img/structure/B592769.png)



![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-glutamic Acid](/img/structure/B592775.png)
![(R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B592776.png)

